Cyclohexyl 2-pyridyl ketone CAS number 6602-64-8 information.
Cyclohexyl 2-pyridyl ketone CAS number 6602-64-8 information.
An In-depth Technical Guide to Cyclohexyl 2-pyridyl ketone (CAS 6602-64-8)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Cyclohexyl 2-pyridyl ketone. It delves into the compound's synthesis, reactivity, and potential applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Physicochemical Profile
Cyclohexyl 2-pyridyl ketone, registered under CAS number 6602-64-8, is a bi-functional organic compound featuring a cyclohexyl ring and a pyridine ring linked by a ketone group.[1][2] Its structure, combining a lipophilic aliphatic ring with a polar, basic aromatic heterocycle, makes it a valuable intermediate and scaffold in synthetic and medicinal chemistry. The pyridine moiety, in particular, is a well-established "privileged scaffold" in drug discovery, known for its ability to participate in hydrogen bonding and act as a bioisostere for various functional groups.[3]
Core Properties
The fundamental physicochemical properties of Cyclohexyl 2-pyridyl ketone are summarized below, providing a quantitative basis for its handling and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 6602-64-8 | [1][2][4] |
| Molecular Formula | C₁₂H₁₅NO | [1][2] |
| Molecular Weight | 189.25 g/mol | [1][2] |
| Synonyms | Cyclohexyl(pyridin-2-yl)methanone, 2-Cyclohexanecarbonylpyridine | [1][5] |
| Topological Polar Surface Area | 30 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Manufacturing Pathways
The synthesis of Cyclohexyl 2-pyridyl ketone can be approached through several established organometallic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. A common and reliable method involves the reaction of an organometallic cyclohexyl species with a 2-substituted pyridine derivative.
Grignard Reaction Protocol
A robust method for synthesizing this ketone is the Grignard reaction between cyclohexylmagnesium bromide and 2-cyanopyridine. This protocol is favored for its high yield and the commercial availability of the precursors.
Causality: The Grignard reagent, cyclohexylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group on 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the final ketone product. Anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.
Step-by-Step Protocol:
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Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings. Slowly add a solution of bromocyclohexane in anhydrous diethyl ether or THF to initiate the formation of cyclohexylmagnesium bromide.
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Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of 2-cyanopyridine in anhydrous THF dropwise, maintaining the temperature below 10°C.
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Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Hydrolysis (Workup): Carefully quench the reaction by slowly adding it to a stirred solution of aqueous acid (e.g., 1M HCl) cooled in an ice bath.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Grignard synthesis workflow for Cyclohexyl 2-pyridyl ketone.
Chemical Reactivity and Mechanistic Insights
The reactivity of Cyclohexyl 2-pyridyl ketone is dictated by its two primary functional groups: the ketone and the pyridine ring. Understanding these reactive sites is key to its application as a synthetic intermediate.
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Ketone Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including reduction to a secondary alcohol, reductive amination to form amines, and Wittig-type reactions to form alkenes. Such reactions are fundamental in diversifying the molecular scaffold for drug discovery programs.[6][7]
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also directs electrophilic aromatic substitution, although pyridines are generally less reactive than benzene in these reactions. The presence of the electron-withdrawing ketone group further deactivates the ring towards electrophilic attack.
Caption: Primary reactive sites on the Cyclohexyl 2-pyridyl ketone molecule.
Applications in Drug Development and Medicinal Chemistry
While not an active pharmaceutical ingredient (API) itself, Cyclohexyl 2-pyridyl ketone is a valuable building block. Its structural motifs are relevant in several therapeutic areas.
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Scaffold for Enzyme Inhibitors: Ketone-based molecules have been designed as inhibitors for various enzymes, including proteases and the cell-cycle regulatory peptidyl-prolyl isomerase (Pin1).[7] The electrophilic ketone can act as a "warhead" to form a covalent or non-covalent bond with active site residues. The cyclohexyl group can occupy hydrophobic pockets, while the pyridine ring can form crucial hydrogen bonds or pi-stacking interactions.
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Intermediate for Complex APIs: The compound serves as an intermediate for more complex molecules. The ketone functionality is a handle for further chemical elaboration, allowing for the systematic exploration of the surrounding chemical space—a core activity in lead optimization during drug discovery.
Spectroscopic Characterization
Unambiguous identification of Cyclohexyl 2-pyridyl ketone is achieved through standard spectroscopic methods. While actual spectra are not provided here, the expected characteristics are described below.
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 2-substituted pyridine ring (typically between 7.0-8.5 ppm). The aliphatic protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region (typically 1.0-3.0 ppm), with the alpha-proton adjacent to the carbonyl being the most downfield.
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¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around 200 ppm). Signals for the pyridine and cyclohexyl carbons would appear in their respective aromatic and aliphatic regions.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 189.25, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve cleavage alpha to the carbonyl group.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling Cyclohexyl 2-pyridyl ketone.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection at all times.[8][9]
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Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[8][10] Avoid breathing fumes or dust.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9] Keep the container tightly closed when not in use.[8]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8]
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10][11]
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References
- 1. Page loading... [guidechem.com]
- 2. Cyclohexyl(pyridin-2-yl)methanone , 6602-64-8 - CookeChem [cookechem.com]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. parchem.com [parchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
